(E)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
The synthesis and evaluation of derivatives related to the compound have shown promise in anticancer activity. Specifically, compounds synthesized with structures incorporating pyrimidine, piperazine, chromene, and quinoline moieties have been evaluated for their cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Certain derivatives exhibited significant anti-proliferative activities, outperforming curcumin, a known natural compound with anticancer properties. These findings suggest the potential application of (E)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one derivatives in cancer therapy through targeted synthesis and molecular docking studies to enhance anticancer efficacy (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antimicrobial and Antifungal Properties
Research has also focused on the antimicrobial and antifungal properties of pyrimidine derivatives. Synthesis of new compounds incorporating the pyrimidine structure has demonstrated moderate effects against certain bacterial and fungal species. This suggests that derivatives of this compound could serve as a basis for developing new antimicrobial and antifungal agents, contributing to the field of infectious disease research (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antidepressant and CNS Agents
The compound's structure has been utilized in the synthesis of central nervous system (CNS) agents, including potential antidepressants. Research into spiro-piperidin-4-ones, for example, has led to the discovery of compounds with promising in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting the compound's potential in CNS-related therapeutic applications. This demonstrates the versatility of this compound as a scaffold for developing novel therapeutics targeting the CNS (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Antioxidant Applications
The chemical framework of this compound has been explored for its potential as an antioxidant. Studies involving the synthesis of hindered-phenol-containing amine moieties have tested their performance in polypropylene copolymers, indicating the compound's utility in enhancing the thermooxidative stability of polymeric materials. This suggests a broader application of the compound and its derivatives in materials science, particularly in the development of antioxidants for polymers (Desai, Pendyala, Xavier, Misra, & Nair, 2004).
Properties
IUPAC Name |
(E)-1-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16(2)27-20-15-19(22-17(3)23-20)24-11-13-25(14-12-24)21(26)10-9-18-7-5-4-6-8-18/h4-10,15-16H,11-14H2,1-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEIPOGLUZCZOH-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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